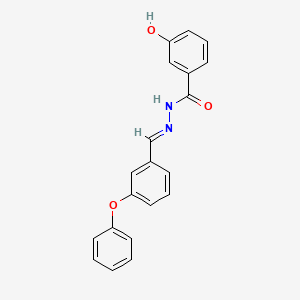

![molecular formula C21H21N3O B5516367 1-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}NAPHTHALEN-2-OL](/img/structure/B5516367.png)

1-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}NAPHTHALEN-2-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

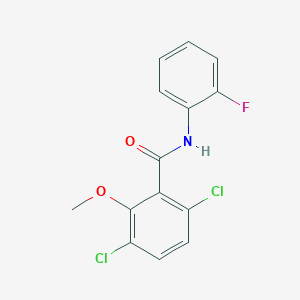

1-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}NAPHTHALEN-2-OL is a useful research compound. Its molecular formula is C21H21N3O and its molecular weight is 331.4 g/mol. The purity is usually 95%.

The exact mass of the compound 1-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol is 331.168462302 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

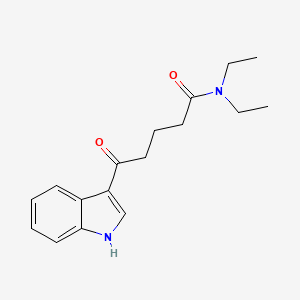

Synthesis and Biological Activity A series of new benzimidazole-containing compounds, including variations with propyl substitutions, have been synthesized and investigated for their DNA-binding abilities, cellular DNA lesion effects, and cytotoxicity against cancer cell lines. These studies underscore the compound's significant potential in cancer research, particularly in developing therapeutic agents targeting DNA interactions. The compounds demonstrated substantial in vitro cytotoxic effects against human lung, breast, and cervical cancer cell lines, with notable inhibitory effects on the proliferation of A-549 lung cancer cells. The apoptosis pathway and reactive oxygen species (ROS) generation studies further elucidate the compound's mode of action, highlighting its antiproliferative efficacy (Paul et al., 2015).

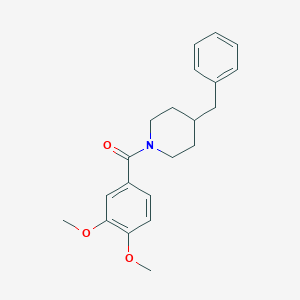

Catalysis and Synthesis The compound and its derivatives have been employed as intermediates in the synthesis of other complex molecules. Research demonstrates their role in facilitating the synthesis of benzothiazolylamino)methyl-2-naphthols using various catalysts, including Brønsted acidic ionic liquids and sodium dodecyl sulfate. These methods offer several advantages, such as simplicity, efficiency, and environmental friendliness, by providing high yields and employing green chemistry principles (Shaterian & Hosseinian, 2015). Furthermore, solvent-free conditions and the use of green catalysts like maltose in the synthesis process underscore the commitment to sustainable and eco-friendly chemical practices (Adrom et al., 2015).

Mécanisme D'action

Target of Action

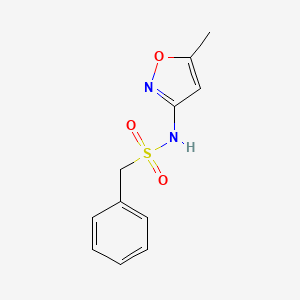

The compound “1-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol” belongs to the class of benzimidazole derivatives . Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

The mode of action of benzimidazole derivatives is diverse and depends on the specific derivative and its biological activity. For instance, some benzimidazole derivatives inhibit the growth of bacteria or fungi, while others may interfere with inflammatory pathways or tumor growth

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific biological activity. For example, they may interfere with bacterial cell wall synthesis in the case of antibacterial activity, or they may inhibit key enzymes in inflammatory pathways in the case of anti-inflammatory activity

Result of Action

The result of the action of benzimidazole derivatives can vary widely, from the inhibition of bacterial or fungal growth to the reduction of inflammation or tumor growth

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[[(1-propylbenzimidazol-2-yl)amino]methyl]naphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c1-2-13-24-19-10-6-5-9-18(19)23-21(24)22-14-17-16-8-4-3-7-15(16)11-12-20(17)25/h3-12,25H,2,13-14H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKZOPPXWPWGLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(cyanomethyl)phenyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5516289.png)

![4-[(diethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516309.png)

![N'-[(E)-(2-chloro-8-methylquinolin-3-yl)methylidene]-2-(piperidin-1-yl)acetohydrazide](/img/structure/B5516322.png)

![N-[2-(2-chlorophenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5516326.png)

![N-[(2-carbamoylphenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B5516330.png)

![2-{4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETIC ACID](/img/structure/B5516364.png)

![1-[5-(4-methoxyphenyl)-2-furoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5516392.png)

![N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5516396.png)